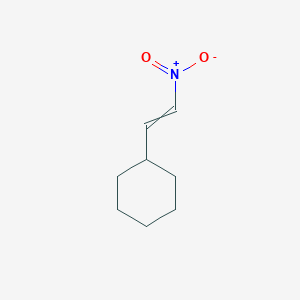
(2-nitroethenyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-nitroethenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a nitrovinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-nitroethenyl)cyclohexane typically involves the reaction of cyclohexanone with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl intermediate. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Techniques such as distillation and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-nitroethenyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitrocyclohexane derivatives.
Reduction: Reduction of the nitrovinyl group can yield amine derivatives.
Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitrocyclohexane derivatives.
Reduction: Amine derivatives.
Substitution: Substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(2-nitroethenyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-nitroethenyl)cyclohexane involves its interaction with molecular targets through the nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, reduction, and oxidation reactions, which can modulate the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
(2-Nitrovinyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
(2-Nitrovinyl)thiophene: Contains a thiophene ring, offering different electronic properties.
(2-Nitrovinyl)furan: Features a furan ring, which affects its reactivity and applications.
Uniqueness: (2-nitroethenyl)cyclohexane is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
2-nitroethenylcyclohexane |
InChI |
InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Clé InChI |
KCZCKIXXDUBFDC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester](/img/structure/B8559468.png)
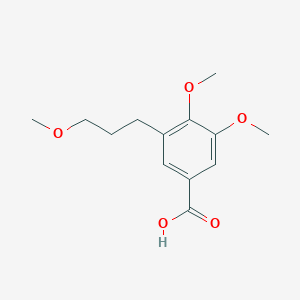
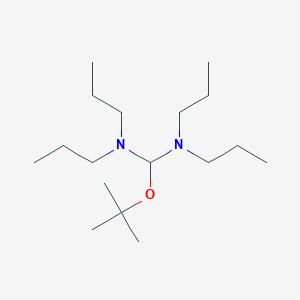
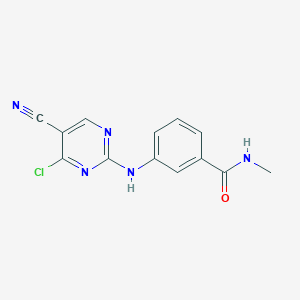
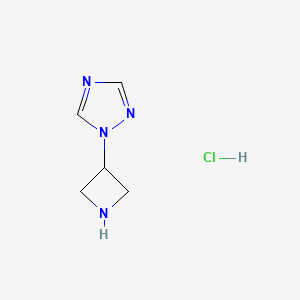
![2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8559505.png)
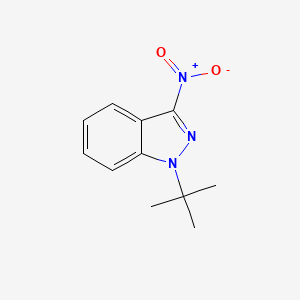
![4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)
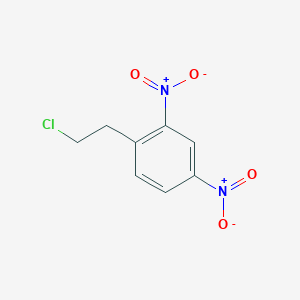


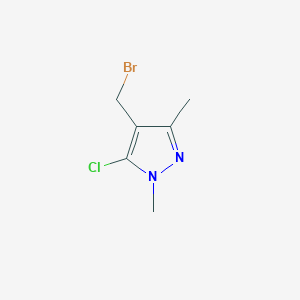

![2-Methyl-3-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B8559576.png)
